molecular formula C10H6F3NO2 B1495146 6-(Trifluoromethoxy)quinolin-3-ol

6-(Trifluoromethoxy)quinolin-3-ol

Cat. No.: B1495146
M. Wt: 229.15 g/mol
InChI Key: SDUDCWSGFIBQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethoxy)quinolin-3-ol (CAS RN: 1261868-42-1) is a quinoline derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 6 F 3 NO 2 and a molecular weight of 229.15 g/mol, this compound is characterized by a trifluoromethoxy substituent at the 6-position and a hydroxyl group at the 3-position of the quinoline scaffold . The quinoline core is a privileged structure in pharmacology, known for its diverse biological activities . Quinoline derivatives have been extensively studied and utilized for their antimalarial, antibacterial, antiviral, and anticancer properties . Specifically, the 3-ol (hydroxy) substitution pattern is a key feature in many bioactive molecules, and the incorporation of a trifluoromethoxy group is a common strategy in modern drug design. This group can significantly influence a compound's potency, metabolic stability, and lipophilicity, thereby enhancing its pharmacokinetic profile . This makes 6-(Trifluoromethoxy)quinolin-3-ol a valuable building block for developing novel therapeutic agents , particularly in the search for new anti-infectives and oncology treatments . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) is recommended. This product is provided for research use only and is not intended for diagnostic or therapeutic use in humans or animals . Store sealed in a dry, room temperature environment .

Properties

IUPAC Name

6-(trifluoromethoxy)quinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(15)5-14-9/h1-5,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUDCWSGFIBQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 6-(Trifluoromethoxy)quinolin-3-ol with analogous compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
6-(Trifluoromethoxy)quinolin-3-ol C₁₀H₆F₃NO₂ -OCF₃ (6), -OH (3) ~229.15 High lipophilicity, metabolic stability
6-Chloro-2-(trifluoromethyl)quinolin-4-ol C₁₀H₅ClF₃NO -Cl (6), -CF₃ (2), -OH (4) 247.60 Increased halogenated bulk; higher molecular weight
7-(Trifluoromethyl)quinolin-3-ol C₁₀H₆F₃NO -CF₃ (7), -OH (3) 213.16 Reduced steric hindrance at position 6
6-Bromo-3-hydroxyquinoline C₉H₆BrNO -Br (6), -OH (3) 224.06 Bromine’s polarizability enhances reactivity
6-(Trifluoromethyl)pyridin-3-ol C₆H₄F₃NO -CF₃ (6), -OH (3) 163.10 Pyridine core reduces aromatic complexity

Key Observations :

  • Substituent Effects : The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron-withdrawing effects compared to -CF₃ or halogens (-Cl, -Br), influencing electronic distribution and binding affinity.
  • Positional Isomerism: Moving the -CF₃ group from position 6 (target compound) to 7 (as in 7-(Trifluoromethyl)quinolin-3-ol) alters steric interactions and may reduce target selectivity.
  • Core Structure: Pyridine analogs (e.g., 6-(Trifluoromethyl)pyridin-3-ol) lack the fused benzene ring of quinoline, simplifying synthesis but limiting π-π stacking interactions.

Metabolic and Stability Considerations

  • Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in the target compound offers greater resistance to oxidative metabolism compared to -CF₃, enhancing in vivo stability.
  • Halogenated Derivatives : Chloro and bromo analogs (e.g., 6-chloro and 6-bromo compounds) may exhibit higher toxicity profiles due to reactive intermediates.

Preparation Methods

Two-Step Synthesis via Phenol Xanthate Intermediates and Trifluoromethoxylation

A prominent modern approach to the synthesis of aryl and heteroaryl trifluoromethyl ethers, including quinoline derivatives, is the two-step conversion of phenols (or hydroxyquinolines) to trifluoromethoxy compounds via xanthate intermediates. This method is advantageous due to its mild reaction conditions and broad substrate scope, including heteroaromatics.

Method Summary:

  • Step 1: Formation of Xanthate Intermediate
    The hydroxyquinoline (phenol-like) precursor is reacted with imidazolium methylthiocarbonothioyl salts or benzimidazolium salts to form the corresponding aryl or heteroaryl xanthate. This reaction typically occurs in acetonitrile at low temperature (0 °C) with triethylamine as base, yielding the xanthate intermediate in high purity and yield.

  • Step 2: Trifluoromethoxylation of Xanthate
    The xanthate is then treated with XtalFluor-E (a fluorinating reagent) in the presence of either trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) as co-oxidants at elevated temperature (~80 °C) in dichloromethane. This step converts the xanthate to the trifluoromethoxy ether.

Key Features:

  • The method tolerates both electron-rich and electron-poor substrates, including heteroaromatic alcohols.
  • The reaction proceeds under atmospheric conditions without the need for inert atmosphere or rigorous exclusion of moisture.
  • Side reactions such as electrophilic chlorination can occur with TCCA but are minimized by using NFSI.
  • Yields range from modest to excellent depending on substrate substitution patterns.

Representative Reaction Conditions and Yields:

Step Reagents & Conditions Yield (%) Notes
1 Hydroxyquinoline + Imidazolium methylthiocarbonothioyl salt, Et3N, MeCN, 0 °C, 1 h High (not specified) Formation of xanthate intermediate
2 Xanthate + XtalFluor-E + TCCA or NFSI, CH2Cl2, 80 °C, 1-2 h 56–75% (isolated) Trifluoromethoxylation step; yields vary with substrate

This approach is detailed in the work by Yang et al. (2019), who demonstrated its applicability to a wide range of phenols and heteroaryl alcohols, including quinoline derivatives.

Gould-Jacobs Reaction for Quinoline Core Construction Followed by Trifluoromethylation

For quinoline derivatives substituted with trifluoromethyl or trifluoromethoxy groups, the Gould-Jacobs reaction remains a classical synthetic route to build the quinoline scaffold with substituents in defined positions.

Method Summary:

  • Starting from (4-trifluoromethylphenylamino)methylenemalonic acid diethyl ester, the Gould-Jacobs reaction is carried out by refluxing in diphenyl ether.
  • This reaction forms ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, a key intermediate structurally related to 6-(trifluoromethoxy)quinolin-3-ol.
  • Subsequent functional group transformations, including hydrolysis and introduction of the trifluoromethoxy group, can be performed depending on the target compound.

Reaction Conditions and Yield:

Reaction Step Conditions Yield (%) Reference
Gould-Jacobs reaction Reflux in diphenyl ether 73% Niedermeier et al., J. Med. Chem. 2009

This method is well-established for accessing trifluoromethyl-substituted quinolines, which can be further modified to introduce trifluoromethoxy groups by subsequent steps.

Electrophilic Aromatic Substitution and Cyclization Strategies for Trifluoromethylquinolines

Another approach involves the synthesis of 6-amino-4-(trifluoromethyl)quinolines via electrophilic aromatic substitution catalyzed by sulfuric acid, starting from 4-substituted 4-methoxy-1,1,1-trifluoroalk-3-en-2-ones. These intermediates can be cyclized intramolecularly to form quinolines bearing trifluoromethyl substituents.

Key Points:

  • The 6-aminoquinolines thus obtained serve as versatile intermediates for further functionalization.
  • Schiff base formation with salicylaldehyde derivatives can yield quinoline-based hybrids, which may be converted to hydroxylated quinolines.
  • Yields for these cyclizations and subsequent transformations range from moderate to high (up to 87%).

This method was reported by a research group focused on photophysical properties of trifluoromethyl quinolines, providing a route to functionalized quinolines with trifluoromethyl groups that can be adapted for trifluoromethoxy derivatives.

Multi-Step Synthesis via Functional Group Transformations on Hydroxyquinoline Precursors

A more elaborate synthetic sequence involves:

  • Starting from 4-hydroxyquinoline, conversion to 4-bromoquinoline via reaction with phosphorus oxybromide.
  • Suzuki coupling with sodium vinyl trifluoroborate to introduce vinyl functionality.
  • Asymmetric Sharpless dihydroxylation to form diols.
  • Subsequent condensation and epoxide formation steps.
  • Finally, reaction with amines to yield quinoline derivatives with trifluoromethyl or trifluoromethoxy substituents.

This multi-step method allows precise stereochemical control and functional group diversification, though it is more complex and less direct for preparing 6-(trifluoromethoxy)quinolin-3-ol specifically.

Patented One-Pot Multi-Component Synthesis of Trifluoromethylated Quinolines

A Chinese patent describes a green and sustainable one-pot multi-component synthesis of trifluoromethyl-substituted quinolines using:

  • Multi-substituted quinolines,
  • Aromatic terminal alkynes,
  • Trifluoromethyl alkynoates.

The oxidation step uses atmospheric oxygen as the oxidant, avoiding harsh reagents. This method offers high regioselectivity and good yields, providing a novel route to trifluoromethylated quinoline derivatives that could be adapted for trifluoromethoxy analogues.

Summary Table of Preparation Methods for 6-(Trifluoromethoxy)quinolin-3-ol and Related Compounds

Method No. Synthetic Strategy Key Reagents/Conditions Yield Range Advantages Limitations
1 Two-step trifluoromethoxylation via xanthates Imidazolium salts, XtalFluor-E, TCCA/NFSI, mild conditions 56–75% Mild, broad substrate scope, heteroaromatics compatible Side reactions with TCCA possible
2 Gould-Jacobs reaction for quinoline core Reflux in diphenyl ether ~73% Established quinoline synthesis Multi-step for trifluoromethoxy introduction
3 Electrophilic substitution & cyclization Sulfuric acid catalysis, trifluoroalkenones Up to 87% Good yields, versatile intermediates Requires handling strong acid
4 Multi-step functionalization POBr3, Suzuki coupling, Sharpless dihydroxylation Not specified Stereochemical control Complex, multi-step
5 One-pot multi-component synthesis (patent) Multi-substituted quinolines, alkynes, trifluoromethyl alkynoates, air oxidation Good yields Green, sustainable, regioselective Patent-restricted, less direct

Q & A

Basic Questions

Q. What are the standard synthetic routes for 6-(Trifluoromethoxy)quinolin-3-ol, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions such as the Gould-Jacobs cyclization or Suzuki-Miyaura coupling to construct the quinoline core. The trifluoromethoxy group is introduced via nucleophilic substitution or transition-metal-catalyzed reactions (e.g., copper-mediated coupling). Key parameters include:

  • Temperature control (e.g., 80–120°C for cyclization steps).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Protecting group strategies for the hydroxyl group during functionalization .
    • Yield optimization requires purity of intermediates (validated by TLC/HPLC) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing 6-(Trifluoromethoxy)quinolin-3-ol?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm). 19^{19}F NMR identifies trifluoromethoxy group splitting patterns .
  • FTIR : Stretching vibrations for C-F (1100–1200 cm1^{-1}) and O-H (3200–3500 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns elucidate structural stability .

Q. How do substituents like trifluoromethoxy influence the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : The trifluoromethoxy group increases lipophilicity, reducing aqueous solubility. Solubility can be measured via shake-flask method in buffers (pH 1–7.4) with HPLC quantification. Co-solvents (e.g., DMSO) or salt formation (e.g., hydrochloride) may improve solubility .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation. Trifluoromethoxy groups enhance metabolic stability but may undergo hydrolysis under acidic/alkaline conditions; monitor via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-(Trifluoromethoxy)quinolin-3-ol analogs?

  • Methodological Answer : Discrepancies often arise from:

  • Purity differences : Use HPLC (>95% purity) and elemental analysis to standardize test compounds.
  • Assay variability : Validate biological assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ciprofloxacin).
  • Structural analogs : Compare activity of 6-(Trifluoromethoxy)quinolin-3-ol with 6-trifluoromethyl or 8-fluoro derivatives to isolate substituent effects .

Q. What strategies optimize regioselectivity during the synthesis of 6-(Trifluoromethoxy)quinolin-3-ol derivatives?

  • Methodological Answer :

  • Directed ortho-metalation : Use directing groups (e.g., amides) to position substituents on the quinoline ring.
  • C-H activation : Palladium catalysts with ligands (e.g., 2,2'-bipyridine) enable selective functionalization at C-6 or C-8 positions .
  • Computational modeling (DFT) predicts electronic effects of substituents on reaction pathways .

Q. What mechanistic insights explain the biological activity of 6-(Trifluoromethoxy)quinolin-3-ol in enzyme inhibition?

  • Methodological Answer :

  • Enzyme binding assays : Surface plasmon resonance (SPR) or ITC quantify binding affinity to targets (e.g., DNA gyrase).
  • Molecular docking : Compare binding poses of 6-(Trifluoromethoxy)quinolin-3-ol with fluoroquinolones to identify key interactions (e.g., hydrogen bonding with Ser84).
  • Metabolite profiling : LC-MS identifies active metabolites in hepatic microsomes .

Q. How does crystallography aid in understanding the solid-state properties of 6-(Trifluoromethoxy)quinolin-3-ol?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves conformational flexibility and hydrogen-bonding networks (e.g., dimer formation via O-H···N interactions).
  • Polymorph screening : Use solvent evaporation or slurry methods to identify stable crystalline forms.
  • Hirshfeld surface analysis : Maps intermolecular interactions influencing solubility and stability .

Q. What in vitro models are suitable for evaluating the pharmacokinetic profile of 6-(Trifluoromethoxy)quinolin-3-ol?

  • Methodological Answer :

  • Caco-2 assays : Assess intestinal permeability.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies unbound fraction.
  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Data Contradiction Analysis

Q. Why do studies report conflicting logP values for 6-(Trifluoromethoxy)quinolin-3-ol?

  • Methodological Answer : Variations arise from:

  • Measurement methods : Shake-flask vs. chromatographic (e.g., HPLC logP) techniques.
  • pH dependence : Ionization of the hydroxyl group affects partitioning. Use pH-metric titration to determine logD (pH 7.4).
  • Structural analogs : Compare with 6-methoxy or 6-fluoro derivatives to isolate substituent contributions .

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